molecular formula C8H14Cl2N2O B3246891 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride CAS No. 1803600-24-9

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride

Cat. No.: B3246891
CAS No.: 1803600-24-9
M. Wt: 225.11 g/mol
InChI Key: QSRDSPZSRCLBJP-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted at the 3-position with a propanolamine side chain. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The base compound, 3-(2-aminopyridin-3-yl)propan-1-ol, has the molecular formula C₈H₁₂N₂O (MW 152.19 g/mol) and CAS number 89226-78-8 .

Properties

IUPAC Name

2-amino-3-pyridin-3-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c9-8(6-11)4-7-2-1-3-10-5-7;;/h1-3,5,8,11H,4,6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRDSPZSRCLBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-24-9
Record name 2-amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amino and hydroxyl group precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with an appropriate alcohol to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridinecarboxaldehyde, while reduction of the amino group may produce secondary amines.

Scientific Research Applications

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Amino-1,3-propanediol

  • CAS : 534-03-2
  • Molecular Formula: C₃H₉NO₂
  • MW : 91.10 g/mol
  • Key Features: A simpler aliphatic amino alcohol lacking the pyridine ring.

(R)-3-Aminopiperidine Dihydrochloride

  • CAS : 334618-23-4
  • Molecular Formula : C₅H₁₂N₂·2HCl
  • MW : 173.08 g/mol
  • Key Features : A cyclic amine with a piperidine ring. The saturated six-membered ring contrasts with the aromatic pyridine in the target compound, influencing conformational flexibility and biological target specificity .

(S)-2-Amino-3-(4-aminophenyl)propan-1-ol

  • Synthesis : Derived via reduction of a nitro precursor using sodium borohydride in isopropyl alcohol .

3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol

  • Key Features : Incorporation of iodine at the pyridine 5-position increases molecular weight (estimated MW ~278.10 g/mol) and may enhance applications in radiopharmaceuticals or as a heavy-atom derivative for X-ray crystallography .

3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol

  • Key Features : A propargyl alcohol chain and chloro-dimethoxymethyl substituents introduce steric bulk and electrophilic sites, diverging from the target compound’s simpler substitution pattern .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula MW (g/mol) Key Structural Features References
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride Not Provided C₈H₁₂N₂O·2HCl ~225.11* Pyridine ring, amino, hydroxyl, dihydrochloride salt
2-Amino-1,3-propanediol 534-03-2 C₃H₉NO₂ 91.10 Aliphatic amino alcohol, no aromaticity
(R)-3-Aminopiperidine dihydrochloride 334618-23-4 C₅H₁₂N₂·2HCl 173.08 Cyclic piperidine, saturated nitrogen ring
(S)-2-Amino-3-(4-aminophenyl)propan-1-ol Not Provided C₉H₁₄N₂O 166.22 4-Aminophenyl substitution
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Not Provided C₈H₁₁IN₂O ~278.10 5-Iodo substitution on pyridine

*Estimated based on base compound (MW 152.19) + 2HCl (72.92).

Research Findings and Implications

Solubility and Salt Forms: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like 2-Amino-1,3-propanediol, enhancing bioavailability in drug formulations .

Aromatic vs. Aliphatic Systems : Pyridine-containing compounds exhibit stronger hydrogen-bonding and π-π interactions compared to aliphatic or piperidine-based analogues, influencing their utility in catalysis or receptor binding .

Substituent Effects: Halogenation (e.g., iodine in ) or aryl substitution (e.g., aminophenyl in ) diversifies reactivity and applications, such as in targeted therapies or imaging agents.

Biological Activity

2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride is an organic compound that features a pyridine ring substituted with amino and hydroxyl groups. This structural arrangement bestows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C_8H_10Cl_2N_2O
  • Molecular Weight : Approximately 188.65 g/mol
  • Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), Pyridine ring

The biological activity of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, allowing the compound to modulate the activity of these targets. This modulation can lead to various biological effects, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neuronal signaling and offering therapeutic benefits for neurological disorders.

Biological Activities

Research has documented several biological activities associated with 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride:

Antimicrobial Properties

Studies indicate that the compound exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial cell functions is attributed to its interaction with specific cellular components.

Anticancer Effects

Preliminary investigations have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride on specific kinases. The results indicated a significant reduction in kinase activity, suggesting potential applications in cancer therapy where kinase inhibitors are crucial .

Compound Kinase Target Inhibition (%)
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochlorideAurora A58%
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochlorideAKT277%

Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of the compound, demonstrating its potential as a therapeutic agent for neurological disorders. The compound was found to enhance synaptic plasticity, which is critical for learning and memory processes.

Comparison with Similar Compounds

Compound Structural Features Biological Activity
2-Amino-3-(pyridin-4-yl)propan-1-olPyridine ring at position 4Similar enzyme inhibition profile
3-(Pyridin-2-yl)propan-1-olPyridine ring at position 2Lower potency in receptor binding

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive amination : React pyridine-3-carbaldehyde with 3-aminopropan-1-ol in the presence of NaBH₄ or NaBH₃CN under inert atmosphere (N₂/Ar), followed by HCl treatment to form the dihydrochloride salt. Optimize pH (6-7) and temperature (0–4°C) to minimize side reactions like over-reduction .
  • Substitution : Use 3-(pyridin-3-yl)oxirane with ammonia under high pressure (5–10 atm) to yield the amino alcohol precursor, followed by HCl salt formation. Reaction efficiency depends on solvent polarity (e.g., ethanol/water mixtures) and catalyst choice (e.g., Lewis acids like ZnCl₂) .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity (>98% by area normalization) .
  • NMR : Confirm the pyridin-3-yl moiety via aromatic proton signals (δ 8.3–8.6 ppm, multiplet) and the propanol backbone (δ 3.4–3.8 ppm, CH₂; δ 1.8–2.1 ppm, NH₂) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 185.1 (free base) and [M+2HCl-H]⁺ at m/z 258.0 for the dihydrochloride form .

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

Methodological Answer:

  • Stability : The dihydrochloride salt is hygroscopic; store desiccated at –20°C under argon. Decomposition occurs above 150°C, with HCl loss detected via TGA .
  • Solubility : Freely soluble in water (>100 mg/mL) and methanol, sparingly soluble in DMSO. For biological assays, prepare stock solutions in PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

Methodological Answer:

  • Chiral Resolution : Use (R)- or (S)-mandelic acid derivatives to resolve enantiomers via diastereomeric crystallization. Monitor optical rotation ([α]D²⁵ = ±15° for pure enantiomers) .
  • Chiral HPLC : Employ a Chiralpak IA-3 column with hexane/isopropanol (80:20) + 0.1% DEA. Retention times differ by 1.5–2 min for enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cu-Kα radiation, 100 K) to confirm stereochemistry .

Q. What mechanisms underlie its reactivity in nucleophilic or catalytic reactions?

Methodological Answer:

  • Nucleophilic Substitution : The amino group acts as a nucleophile in SN₂ reactions (e.g., alkylation with methyl iodide in DMF at 60°C). Steric hindrance from the pyridinyl group reduces reaction rates by 30–40% compared to non-aromatic analogs .
  • Catalytic Applications : In asymmetric catalysis (e.g., Henry reaction), the compound serves as a chiral ligand for Cu(II) complexes. Reaction optimization requires strict control of solvent (THF > MeCN) and temperature (25°C) to achieve >90% ee .

Q. How do researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Batch Variability : Test multiple synthesis lots via LC-MS to identify impurities (e.g., oxidation by-products at the pyridine ring) that may inhibit enzyme activity .
  • Assay Conditions : Standardize cell-based assays (e.g., IC₅₀ in HEK293 cells) using fresh compound solutions to avoid hydrolysis artifacts. Differences in buffer ionic strength (e.g., 150 mM vs. 50 mM NaCl) can alter reported IC₅₀ values by 2–3 fold .

Q. What advanced techniques study its interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (kon/koff) with neuronal receptors (e.g., KD ≈ 10–100 nM for GABAₐ subtypes) .
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model hydrogen bonding between the propanolamine backbone and active-site residues (e.g., Asp113 in monoamine oxidases) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Process Optimization : Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., amination steps). Residence time <5 min minimizes racemization .
  • Crystallization Control : Use anti-solvent precipitation (e.g., adding MTBE to ethanol solutions) to enhance crystal uniformity. Particle size distribution (PSD) analysis via laser diffraction ensures >95% enantiomeric excess at scale .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride
Reactant of Route 2
2-Amino-3-(pyridin-3-yl)propan-1-ol dihydrochloride

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